molecular formula C17H15BrN2O2 B11578756 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11578756
M. Wt: 359.2 g/mol
InChI Key: GKLBTJWKPSMHRN-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to obtain 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether.

    Cyclization: The ether is then subjected to cyclization with phenyl hydrazine and a suitable oxidizing agent to form the oxadiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing groups.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of the target compound.

    3-Phenyl-1,2,4-oxadiazole: A related oxadiazole compound with similar structural features.

    4-Bromo-2,5-dimethoxyamphetamine: Another brominated compound with different applications.

Uniqueness

5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-8-14(9-12(2)16(11)18)21-10-15-19-17(20-22-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

GKLBTJWKPSMHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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